molecular formula C17H17Cl2NO2S B2884912 3,4-dichloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203278-53-8

3,4-dichloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2884912
CAS No.: 1203278-53-8
M. Wt: 370.29
InChI Key: XAAFEIJZEWPFAQ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1203340-12-8) is a synthetic benzamide derivative supplied for chemical and pharmacological research purposes. With a molecular formula of C17H17F2NO2S and a molecular weight of 337.38 g/mol, this compound is characterized by a complex structure incorporating a tetrahydro-2H-pyran ring and a thiophene moiety . Benzamide analogs are of significant interest in medicinal chemistry for their potential to interact with various biological targets. Structurally, this compound is part of a broader class of N-substituted benzamides, which have been explored in scientific literature for their activity as potent agonists at opioid receptors . While the specific mechanism of action and research applications for this particular analog are not fully elucidated in public sources, its core scaffold makes it a valuable chemical tool for researchers investigating structure-activity relationships (SAR), signal transduction pathways, and novel receptor ligands. It is also a key intermediate for the synthesis of more complex molecules in drug discovery programs. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for direct human use, diagnostic applications, or as a therapeutic agent. Proper safety data sheets should be consulted prior to handling. The compound requires cold-chain transportation and storage to maintain stability .

Properties

IUPAC Name

3,4-dichloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S/c18-13-4-3-12(10-14(13)19)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAFEIJZEWPFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic compound with the molecular formula C16H15Cl2NO2SC_{16}H_{15}Cl_2NO_2S and a molecular weight of approximately 356.3 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and antibacterial properties.

Chemical Structure and Properties

The structure of this compound features:

  • Chlorine Atoms : Two chlorine substituents at positions 3 and 4 on the benzamide ring.
  • Tetrahydropyran Moiety : A tetrahydro-2H-pyran ring linked to a thiophene group, which may enhance its biological activity through increased lipophilicity and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit crucial cellular pathways involved in tumor growth. Research suggests that benzamide derivatives can interfere with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
  • In Vitro Studies : In vitro assays demonstrated that related compounds showed moderate to high potency in inhibiting cancer cell lines such as breast cancer and osteosarcoma. The presence of the thiophene ring is hypothesized to contribute to enhanced activity due to its electron-rich nature .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Broad-Spectrum Activity : Similar benzamide derivatives have demonstrated broad-spectrum antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Case Studies : A study highlighted that certain benzamide derivatives effectively inhibited bacterial growth in clinical isolates, suggesting that modifications in the benzamide structure can yield potent antibacterial agents .

Research Findings and Data Tables

Property Value
Molecular FormulaC16H15Cl2NO2S
Molecular Weight356.3 g/mol
Anticancer ActivityModerate to High Potency
Antibacterial ActivityBroad-Spectrum

Case Studies

  • Antitumor Activity : A study conducted on related compounds showed promising results against human cancer cell lines. The compound's ability to inhibit DHFR was noted as a significant factor contributing to its anticancer effects .
  • Antibacterial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant strains, exhibiting effective inhibition rates comparable to standard antibiotics .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Heating 3,4-dichlorobenzoic acid with excess thionyl chloride (SOCl₂) under reflux conditions (18 hours) yields the acyl chloride. Residual thionyl chloride is removed via azeotropic distillation with toluene. This method achieves near-quantitative conversion due to SOCl₂’s dual role as solvent and reagent.

Oxalyl Chloride in Dichloromethane

A milder approach involves dissolving 3,4-dichlorobenzoic acid in dichloromethane (DCM) with catalytic dimethylformamide (DMF). Oxalyl chloride ((COCl)₂) is added dropwise at 0°C, and the reaction proceeds for 4 hours. This method minimizes side reactions and is ideal for acid-sensitive substrates.

Table 1: Comparison of 3,4-Dichlorobenzoyl Chloride Synthesis Methods

Method Reagents Conditions Yield
Thionyl Chloride SOCl₂, toluene Reflux, 18 hours >95%
Oxalyl Chloride (COCl)₂, DCM, DMF 0°C, 4 hours 85–90%

Preparation of (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine

The amine component features a tetrahydropyran ring substituted with thiophene and a methylamine group. Synthesis proceeds through cyclization and functionalization steps:

Tetrahydropyran-4-one Intermediate

Tetrahydropyran-4-one is synthesized via hydrogenation of 3,4-dihydropyran using Raney nickel. Alternatively, acid-catalyzed cyclization of 5-hydroxypentanal provides the ketone precursor.

Reductive Amination

The alcohol is converted to a primary amine through reductive amination. Treatment with sodium cyanoborohydride (NaBH₃CN) and ammonium chloride (NH₄Cl) in methanol at room temperature produces (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine.

Key Reaction:
$$
\text{Tetrahydropyran-4-one} + \text{Thiophen-2-ylMgBr} \rightarrow \text{4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol} \xrightarrow[\text{NaBH₃CN}]{\text{NH₄Cl}} \text{Amine intermediate}
$$

Amide Bond Formation

The final step couples 3,4-dichlorobenzoyl chloride with the amine via nucleophilic acyl substitution:

Schotten-Baumann Reaction

In a biphasic system (water/dichloromethane), the amine is treated with 3,4-dichlorobenzoyl chloride in the presence of sodium hydroxide (NaOH) at 0–5°C. The base neutralizes HCl, driving the reaction to completion.

Coupling Reagent-Assisted Method

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method enhances yield (92–95%) by activating the carboxylic acid in situ, reducing racemization risks.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A streamlined approach combines cyclization and amidation in a single pot. For example, 3,4-dichlorobenzoic acid, in situ-generated acyl chloride, and the amine are reacted with triethylamine (Et₃N) in THF.

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling and cleavage steps, advantageous for high-throughput screening.

Optimization and Scalability

Industrial-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors improve heat dissipation during exothermic steps (e.g., Grignard reactions), while catalytic hydrogenation replaces stoichiometric reductants.

Table 2: Industrial Optimization Strategies

Parameter Laboratory Scale Industrial Scale
Acyl Chloride Formation Batch reflux Continuous flow
Reductive Amination NaBH₃CN H₂/Pd-C
Purification Column chromatography Crystallization

Characterization and Quality Control

Final product validation employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments (δ 7.4–7.6 ppm for dichlorophenyl; δ 6.8–7.2 ppm for thiophene).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 370.3 [M+H]⁺.
  • High-Performance Liquid Chromatography (HPLC) : Purity >99% achieved via reverse-phase C18 columns.

Challenges and Mitigation

  • Thiophene Oxidation : Thiophene sulfoxidation is minimized by inert atmospheres (N₂/Ar).
  • Acyl Chloride Hydrolysis : Anhydrous conditions and low temperatures stabilize the intermediate.

Q & A

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

  • Methodological Answer : Address exothermic reactions via controlled addition (syringe pumps) and cooling. Optimize purification using flash chromatography (gradient elution) or recrystallization (ethanol/water). Monitor for byproducts (e.g., diastereomers) with chiral HPLC. Pilot batches (10–100g) ensure reproducibility .

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